9-cis-Retinol Acetate
9-cis-Retinol Acetate
Zuretinol acetate has been used in trials studying the treatment of Impaired Dark Adaptation, RP (Retinitis Pigmentosa), Retinitis Pigmentosa (RP), and LCA (Leber Congenital Amaurosis).
Retinol acetate is a dietary supplement, permitted in infant formulas Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol.
Retinol acetate is a dietary supplement, permitted in infant formulas Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol.
Brand Name:
Vulcanchem
CAS No.:
29584-22-3
VCID:
VC20760454
InChI:
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Molecular Formula:
C22H32O2
Molecular Weight:
328.5 g/mol
9-cis-Retinol Acetate
CAS No.: 29584-22-3
Cat. No.: VC20760454
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Zuretinol acetate has been used in trials studying the treatment of Impaired Dark Adaptation, RP (Retinitis Pigmentosa), Retinitis Pigmentosa (RP), and LCA (Leber Congenital Amaurosis). Retinol acetate is a dietary supplement, permitted in infant formulas Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol. |
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CAS No. | 29584-22-3 |
Molecular Formula | C22H32O2 |
Molecular Weight | 328.5 g/mol |
IUPAC Name | [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
Standard InChI | InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ |
Standard InChI Key | QGNJRVVDBSJHIZ-AQDFTDIISA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Melting Point | 57 - 58 °C |
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